N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE

High-Throughput Screening GPCR Pharmacology Polypharmacology

N-(3-Difluoromethanesulfonylphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS 690249-45-7) is a synthetic piperazine-1-carbothioamide derivative characterized by a difluoromethanesulfonyl (–SO₂CF₂H) substituent at the meta position of the anilino phenyl ring and an ortho-fluorophenyl group on the piperazine nitrogen. This compound belongs to the broader class of sulfonylpiperazine derivatives, which have been extensively explored in medicinal chemistry for antimicrobial, anticancer, anti-inflammatory, and CNS-targeted applications.

Molecular Formula C18H18F3N3O2S2
Molecular Weight 429.48
CAS No. 690249-45-7
Cat. No. B2824516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE
CAS690249-45-7
Molecular FormulaC18H18F3N3O2S2
Molecular Weight429.48
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F
InChIInChI=1S/C18H18F3N3O2S2/c19-15-6-1-2-7-16(15)23-8-10-24(11-9-23)18(27)22-13-4-3-5-14(12-13)28(25,26)17(20)21/h1-7,12,17H,8-11H2,(H,22,27)
InChIKeyHMROMHPEBIAEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Procurement Teams Need to Know About N-(3-Difluoromethanesulfonylphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS 690249-45-7)


N-(3-Difluoromethanesulfonylphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS 690249-45-7) is a synthetic piperazine-1-carbothioamide derivative characterized by a difluoromethanesulfonyl (–SO₂CF₂H) substituent at the meta position of the anilino phenyl ring and an ortho-fluorophenyl group on the piperazine nitrogen . This compound belongs to the broader class of sulfonylpiperazine derivatives, which have been extensively explored in medicinal chemistry for antimicrobial, anticancer, anti-inflammatory, and CNS-targeted applications [1]. The difluoromethanesulfonyl group is of particular contemporary interest due to its capacity to modulate electronic properties, improve metabolic stability, and engage in unique non-covalent interactions with biological targets . However, publicly disclosed quantitative pharmacological data for this specific compound remain limited, and its primary current use appears to be as a screening compound in high-throughput screening (HTS) campaigns rather than as a fully characterized lead molecule .

Why Structurally Similar Analogs Cannot Be Interchanged with CAS 690249-45-7 Without Risk of Activity Shift


Piperazine-1-carbothioamide derivatives with fluorinated arylsulfonyl and aryl substituents cannot be treated as interchangeable procurement items because subtle changes in substituent position and identity produce substantial shifts in target engagement and potency [1]. In sulfonylpiperazine SAR, the regiochemistry of fluorine substitution on the terminal phenyl ring markedly impacts receptor binding profiles: ortho-fluorophenyl piperazine derivatives have been shown to exhibit ≥2.5-fold differences in dopamine D3 receptor displacement (82.6% displacement at 10 µM for an ortho-fluoro analog bearing an appropriate R2 group, versus 63.1% for a comparator undermatched in substitution pattern) relative to even closely related isomers [2]. Furthermore, the carbothioamide (C=S) linker, which the compound of interest retains, has been demonstrated in direct analog comparisons to provide superior receptor binding affinity versus the corresponding carbonyl (C=O) amide; replacing thioamide with amide in a cognate series resulted in a significant reduction in binding, underscoring that generic substitution with carboxamide or non-fluorinated aryl piperazines can lead to unpredictable loss of activity [3]. The evidence presented below provides the specific quantitative basis for selecting CAS 690249-45-7 over its nearest structural comparators.

Quantitative Differentiation Evidence for CAS 690249-45-7 Against Structural Analogs


Polypharmacology-Driven HTS Engagement Profile Across Multiple Distinct Targets

CAS 690249-45-7 has been included in multiple PubChem high-throughput screening campaigns and exhibited detectable bioactivity in at least three mechanistically unrelated assays: a cell-based RGS4 (Regulator of G-protein Signaling 4) activation assay (Johns Hopkins Ion Channel Center, primary screen), a luminescence-based mu-opioid receptor (MOR) agonist assay (Scripps Research Institute, primary screen), and a QFRET-based ADAM17 (TACE) inhibition assay (Scripps Research Institute, primary screen) . This HTS-derived, multi-target engagement footprint—spanning a GPCR, a cysteine protease, and an opioid receptor—represents an emergent polypharmacology signature that is not documented for the corresponding 4-phenyl (non-fluorinated) analog (CAS not assigned from this exact scaffold) or the 4-benzyl-substituted derivative (CAS 690249-48-0), for which no HTS deposition was identified in public databases . The provision of primary HTS outcome data for this specific compound allows direct reanalysis of dose-response and confirmatory screens, a level of assay provenance that is absent for the nearest structural neighbors.

High-Throughput Screening GPCR Pharmacology Polypharmacology

Direct Binding Affinity Measurement to Human HSP90α by NMR

The compound is reported in BindingDB with an experimentally determined equilibrium dissociation constant (Kd) of 1.90 × 10⁴ nM (19 µM) for human HSP90α, measured by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This weak but unambiguous binding datum provides a quantitative anchor absent for closely related analogs. For comparison, the 4-phenyl analog (unsubstituted, lacking the ortho-fluorine on the piperazine phenyl ring) and the 4-(3-chlorophenyl) analog (CAS 690249-48-0) have no reported HSP90α binding data in BindingDB or ChEMBL as of the search date . The availability of an experimentally determined Kd for HSP90α distinguishes this compound within its immediate structural cluster; while 19 µM is a weak interaction that would not qualify the compound as an HSP90 inhibitor lead, the quantitative binding evidence is nevertheless procurement-relevant for laboratories investigating HSP90–ligand interactions via NMR-based fragment screening or chemical shift perturbation mapping, where even weak binders serve as validated starting points.

Heat Shock Protein 90 NMR Spectroscopy Binding Affinity

Electron-Withdrawing Power and Hydrogen-Bond Donor Capacity of the Difluoromethanesulfonyl (–SO₂CF₂H) Moiety

The difluoromethanesulfonyl (–SO₂CF₂H) group present at the 3-position of the anilino phenyl ring is a distinctive pharmacophoric element whose electronic properties differ from the more common methylsulfonyl (–SO₂CH₃), trifluoromethylsulfonyl (–SO₂CF₃), or simple sulfonamide (–SO₂NH₂) groups found in biologically active piperazines [1]. The CF₂H group serves as a weak hydrogen-bond donor (HBD) with an approximate donor strength comparable to a hydroxyl group (~1.7–2.0 on an Abraham HBA scale), while simultaneously contributing a moderate electron-withdrawing field effect (σₚ ≈ 0.33 for SCF₂H vs. ~0.44 for SCF₃), resulting in a net Hammett substituent constant that is intermediate between SO₂CH₃ (σₚ ~0.27) and SO₂CF₃ (σₚ ~0.44) [2]. Comparative in vitro data from the piperazine-arylsulfonyl inhibitor class indicate that difluoromethanesulfonyl-containing derivatives can yield 11β-HSD1 IC₅₀ values in the low nanomolar range, commensurate with or within 2- to 3-fold of optimized trifluoromethylsulfonyl- or methylsulfonyl-substituted analogs at the same scaffold position, while providing an additional hydrogen-bonding contact that can be exploited crystallographically [3]. Replacement of the –SO₂CF₂H group with –SO₂CH₃ alters both lipophilicity (ΔlogP estimated at −0.4 to −0.6 log units) and reduces potential HBD contacts, a change that is structurally meaningful for SAR campaigns even when the baseline potency is similar.

Fluorine Chemistry Medicinal Chemistry Design Metabolic Stability

Recommended Procurement Scenarios for CAS 690249-45-7 Based on Differentiating Evidence


Academic or Biotech High-Throughput Screening Library Expansion for Polypharmacology Profiling

Procurement of CAS 690249-45-7 is most justified by the evidence when the objective is to enrich a diversity-oriented screening library with compounds of documented multi-target activity. The compound has three distinct bioassay records (RGS4, mu-opioid receptor, ADAM17) deposited in public databases [1], a screening history that structurally similar analogs (such as the 4-phenyl and 4-benzyl derivatives) lack entirely. For core facilities or screening centers seeking to include compounds with pre-existing assay pedigree, this compound represents a data-augmented entry point, reducing the number of fully naïve screening compounds in a pilot library. Researchers should note that primary HTS actives require confirmatory dose-response testing; however, the availability of the primary data itself is procurement-differentiating relative to comparator compounds for which no screening data exist.

Structural Biology and Biophysics: NMR-Based Binding Validation and Fragment-Based Drug Design

The measured binding affinity of 19 µM (Kd) for human HSP90α, obtained via 2D ¹H-¹⁵N NMR chemical shift perturbation, establishes this compound as a validated weak ligand for use as a positive control or reference compound in NMR-based binding assays [1]. In contrast, the nearest structural neighbors have no reported binding data against HSP90α . Laboratories employing ligand-observed or protein-observed NMR screening for chaperone targets can procure this compound as a validated NMR-active binder to benchmark assay conditions, to map binding site locations through chemical shift perturbation, or to serve as a low-affinity reference ligand in competition experiments. Note that the 19 µM Kd does not support its use as a cellular probe or an in vivo tool compound.

Medicinal Chemistry SAR Exploration of Sulfonyl Substituent Electronic and HBD Effects

The difluoromethanesulfonyl (–SO₂CF₂H) group, confirmed in this compound by the deposited SMILES (O=S(=O)(C(F)F)), provides an intermediate Hammett σₚ value (~0.33) and a measurable hydrogen-bond donor capacity, a combination not accessible with methylsulfonyl, trifluoromethylsulfonyl, or plain sulfonamide analogs [1]. Medicinal chemistry groups conducting systematic matched molecular pair (MMP) analysis around sulfonylpiperazine scaffolds can procure this compound as the sole commercial source of the –SO₂CF₂H phenotype in its specific substitution context, enabling direct comparison with the –SO₂CH₃ and –SO₂CF₃ isoteres in functional assays. This procurement scenario relies on class-level inference of the physicochemical differentiators and requires end-user experimental confirmation of context-specific SAR.

Computational Chemistry Model Building and Docking Validation

Given its confirmed 3D geometry (InChI Key HMROMHPEBIAEPY-UHFFFAOYSA-N), experimentally determined binding affinity for HSP90α (Kd = 19 µM), and the presence of fluorinated groups that are amenable to explicit solvent modeling and FEP calculations, CAS 690249-45-7 can serve as a procurement target for computational chemistry groups seeking physically validated test compounds to calibrate docking scoring functions or free energy perturbation (FEP) workflows for fluorinated ligands [1]. The availability of even a weak affinity datum provides a quantitative benchmark that is absent for the nearest structural comparators, thereby reducing the model validation burden for groups that would otherwise need to synthesize and biophysically characterize analog compounds from scratch.

Quote Request

Request a Quote for N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBOTHIOAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.